molecular formula C18H17N5O2 B6111893 2-PHENYL-4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]MORPHOLINE

2-PHENYL-4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]MORPHOLINE

Cat. No.: B6111893
M. Wt: 335.4 g/mol
InChI Key: YKTGJGHVAWVLOE-UHFFFAOYSA-N
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Description

2-Phenyl-4-[4-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]morpholine is a complex organic compound that features a morpholine ring, a phenyl group, and a tetrazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-[4-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]morpholine typically involves multiple steps, including the formation of the tetrazole ring and the subsequent coupling with the morpholine and phenyl groups. One common method involves the use of click chemistry, which is known for its efficiency and high yield . The reaction conditions often include moderate temperatures and the use of eco-friendly solvents such as water or acetonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing the environmental impact. The use of non-toxic reagents and solvents is also emphasized to adhere to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-[4-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-4-[4-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]morpholine is unique due to the presence of both a tetrazole ring and a morpholine ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2-phenylmorpholin-4-yl)-[4-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c24-18(15-6-8-16(9-7-15)23-13-19-20-21-23)22-10-11-25-17(12-22)14-4-2-1-3-5-14/h1-9,13,17H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTGJGHVAWVLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC=C(C=C2)N3C=NN=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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